2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
Overview
Description
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a complex organic compound that features a combination of benzothiazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: The benzothiazole and thiazole rings are then coupled through a series of nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the benzothiazole-thiazole intermediate with the acetamidophenyl acetamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and thiazole rings are known to interact with biological macromolecules, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: A simpler benzothiazole derivative used in rubber vulcanization.
Thiazole: A basic heterocyclic compound with a wide range of applications.
Benzothiazole: The parent compound of the benzothiazole ring system.
Uniqueness
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is unique due to its combination of benzothiazole and thiazole rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3/c1-13(28)23-14-5-4-6-15(9-14)24-20(30)12-32-22-25-16(11-31-22)10-19(29)27-21-26-17-7-2-3-8-18(17)33-21/h2-9,11H,10,12H2,1H3,(H,23,28)(H,24,30)(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNNGPAIDSNMPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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